18-Hydroxycorticosterone

Description

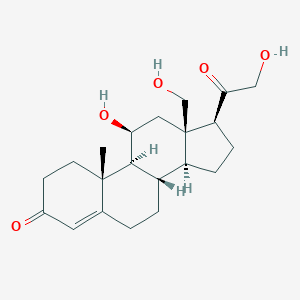

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXHZZDNDGLQN-ZVIOFETBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897516 | |

| Record name | 18-Hydroxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 18-Hydroxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

561-65-9 | |

| Record name | 18-Hydroxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hydroxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,18,21-trihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18-HYDROXYCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5T0O9SI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 18-Hydroxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

18-Hydroxycorticosterone synthesis pathway in adrenal cortex

Quantitative Analysis of the Pathway

The efficiency and rate of 18-hydroxycorticosterone synthesis are governed by the kinetic properties of the enzymes involved, particularly aldosterone synthase (CYP11B2).

Table 2: Kinetic Parameters of Human Aldosterone Synthase (CYP11B2)

| Substrate | Parameter | Value | Reference(s) |

| 11-Deoxycorticosterone | Km | 1.163 - 106 µM | |

| Vmax | 36.98 µM/24h | ||

| kcat | 33 - 37.6 min-1 | ||

| Corticosterone | Km | - | - |

| kcat | 0.7 - 14.9 min-1 | ||

| This compound | Kd (apparent) | 12 ± 1 µM | |

| Aldosterone | Kd (apparent) | 7.9 ± 0.8 µM | |

| Cortisol | Km | 2.6 µM |

Note: Kinetic parameters can vary depending on the experimental system (e.g., purified enzymes, cell lysates, expression systems) and assay conditions.

Table 3: Reference Ranges of this compound in Human Plasma

| Population | Condition | This compound Range (pg/mL) |

| Healthy Adults (Male & Female) | Baseline | 90.5 - 1040.6 |

| Patients with Primary Aldosteronism | Baseline | Significantly elevated compared to healthy adults |

Regulatory Control of this compound Synthesis

The production of this compound is tightly regulated by the renin-angiotensin-aldosterone system (RAAS) and, to a lesser extent, by the adrenocorticotropic hormone (ACTH). These signaling pathways converge on the regulation of CYP11B2 gene expression and enzyme activity.

Angiotensin II Signaling

Angiotensin II (Ang II) is the primary stimulator of this compound and aldosterone synthesis.

-

Receptor Binding: Ang II binds to its type 1 receptor (AT1R) on the surface of zona glomerulosa cells.

-

Second Messenger Activation: This binding activates a Gq protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration.

-

Protein Kinase Activation: The rise in intracellular Ca2+ and DAG activates calcium/calmodulin-dependent kinases (CaMKs) and protein kinase C (PKC).

-

Transcriptional Regulation: These kinases phosphorylate a number of transcription factors, including CREB (cAMP response element-binding protein), ATF (activating transcription factor), and NURR1. These activated transcription factors then bind to the promoter region of the CYP11B2 gene, increasing its transcription and leading to higher levels of aldosterone synthase.

ACTH Signaling

ACTH primarily stimulates the production of glucocorticoids in the zona fasciculata but also has a secondary effect on the zona glomerulosa.

-

Receptor Binding: ACTH binds to the melanocortin 2 receptor (MC2R) on zona glomerulosa cells.

-

cAMP Production: This activates a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

-

PKA Activation: cAMP activates protein kinase A (PKA).

-

Transcriptional Regulation: PKA phosphorylates transcription factors such as CREB, which can then enhance the transcription of the CYP11B2 gene, although to a lesser extent than Ang II signaling. The primary role of ACTH in the zona glomerulosa is to increase the availability of the precursor, 11-deoxycorticosterone.

Experimental Protocols

Heterologous Expression and Functional Assay of CYP11B2

This protocol describes the expression of human CYP11B2 in a mammalian cell line (e.g., HEK-293 or COS-1) and a subsequent functional assay to measure its enzymatic activity.

1. Cell Culture and Transfection:

- Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

- For transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

- Transfect the cells with a mammalian expression vector containing the full-length cDNA of human CYP11B2 using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. A control transfection with an empty vector should be performed in parallel.

- Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

2. Enzyme Activity Assay:

- After the incubation period, replace the culture medium with fresh serum-free medium containing the substrate (e.g., 1 µM corticosterone).

- Incubate the cells for a defined period (e.g., 24 hours) at 37°C.

- Collect the supernatant, which contains the steroid products.

- Perform a solid-phase extraction of the steroids from the supernatant using a C18 cartridge.

- Elute the steroids with methanol and evaporate to dryness.

- Reconstitute the dried extract in a suitable solvent for analysis.

3. Product Quantification:

- Quantify the amount of this compound produced using a validated LC-MS/MS method (see protocol 5.2).

- Normalize the product formation to the total protein content of the cell lysate or to the expression level of CYP11B2 determined by Western blotting.

Measurement of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

- To 500 µL of plasma, add an internal standard (e.g., deuterated this compound).

- Perform a solid-phase extraction (SPE) using a C18 SPE cartridge.

- Condition the cartridge with methanol followed by water.

- Load the plasma sample.

- Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

- Elute the steroids with methanol or another suitable organic solvent.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a C18 reversed-phase column for chromatographic separation.

- Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

- Set a flow rate of approximately 0.3-0.5 mL/min.

- Tandem Mass Spectrometry (MS/MS):

- Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

- Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound and its internal standard.

- Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.

3. Data Analysis:

- Generate a calibration curve using known concentrations of this compound.

- Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Caption: The enzymatic pathway of this compound and aldosterone synthesis.

Caption: Angiotensin II signaling pathway regulating CYP11B2 expression.

Caption: ACTH signaling pathway influencing CYP11B2 expression.

The Pivotal Role of 18-Hydroxycorticosterone as a Penultimate Precursor in Aldosterone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldosterone, the principal mineralocorticoid in humans, plays a critical role in regulating blood pressure and electrolyte balance. Its synthesis in the zona glomerulosa of the adrenal cortex is a tightly controlled multi-step enzymatic process. This technical guide provides an in-depth exploration of the role of 18-hydroxycorticosterone (18-OHB) as the direct precursor to aldosterone. We delve into the biochemical pathway, the enzymatic machinery of aldosterone synthase (CYP11B2), and the key regulatory signaling cascades involving angiotensin II and potassium. This document summarizes quantitative data on steroid concentrations and enzyme kinetics in clearly structured tables, offers detailed experimental protocols for the study of aldosterone biosynthesis, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this vital physiological process.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular and renal physiology. Aldosterone, the final effector of this system, exerts its effects by promoting sodium and water retention while facilitating potassium excretion in the kidneys. Dysregulation of aldosterone production is implicated in a range of pathologies, most notably primary aldosteronism, a common cause of secondary hypertension. A thorough understanding of the aldosterone biosynthetic pathway is therefore paramount for the development of novel therapeutic interventions.

This compound (18-OHB) is a steroid hormone that serves as the penultimate and direct precursor to aldosterone.[1][2] Its formation from corticosterone and subsequent conversion to aldosterone are both catalyzed by the mitochondrial enzyme aldosterone synthase, encoded by the CYP11B2 gene.[3][4] This guide will illuminate the critical function of 18-OHB in this pathway, providing researchers and drug development professionals with a detailed technical resource.

The Aldosterone Biosynthesis Pathway

The synthesis of aldosterone from cholesterol is a multi-step process occurring within the mitochondria and endoplasmic reticulum of the zona glomerulosa cells of the adrenal cortex. The final and rate-limiting steps are unique to this adrenal zone and are catalyzed by aldosterone synthase (CYP11B2).

The terminal part of the pathway proceeds as follows:

-

11-Deoxycorticosterone → Corticosterone: Catalyzed by the 11β-hydroxylase activity of CYP11B2.

-

Corticosterone → this compound (18-OHB): Catalyzed by the 18-hydroxylase activity of CYP11B2.

-

This compound → Aldosterone: Catalyzed by the 18-oxidase activity of CYP11B2.[5]

This sequence highlights the central role of 18-OHB as the immediate substrate for aldosterone production.

Quantitative Data

Precise quantification of aldosterone and its precursors is essential for both research and clinical diagnostics. The following tables summarize key quantitative data related to the aldosterone synthesis pathway.

Table 1: Plasma Concentrations of Aldosterone and this compound in Healthy Adults

| Analyte | Condition | Concentration Range (ng/dL) |

| This compound | 8:00 AM Supine | 4-21[6] |

| 8:00 AM Upright | 5-46[6] | |

| Adults (General) | 9-58[6] | |

| Aldosterone | Supine | 3-16 |

| Upright | 7-30 |

Table 2: Urinary Excretion of Aldosterone and this compound in Healthy Adults

| Analyte | Excretion Rate (µ g/24h ) |

| This compound | 3.1 - 3.6[7] |

| Aldosterone | 2-20[8] |

Note: Normal ranges can vary between laboratories and depend on factors such as dietary sodium and potassium intake.

Table 3: Enzyme Kinetics of Human Aldosterone Synthase (CYP11B2)

| Substrate | Product | Km (µM) | kcat (min⁻¹) |

| 11-Deoxycorticosterone | Corticosterone | 0.11[9] | 37.6[5] |

| Corticosterone | This compound | ~1.2[3] | - |

| 18-Hydroxydeoxycorticosterone | Aldosterone | 4.76[9] | - |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 18-OHB in aldosterone synthesis.

Quantification of this compound and Aldosterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones.

Objective: To simultaneously measure the concentrations of 18-OHB and aldosterone in plasma or urine.

Materials:

-

LC-MS/MS system (e.g., Sciex QTRAP 6500)[10]

-

Reversed-phase C18 column

-

Stable isotope-labeled internal standards (e.g., d4-aldosterone, d7-18-OHB)

-

Solid-phase extraction (SPE) cartridges

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma or urine, add the internal standards.

-

Perform protein precipitation with a suitable agent (e.g., zinc sulfate).

-

Centrifuge to pellet the precipitated proteins.

-

Apply the supernatant to a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the steroids with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes on the C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.[10]

-

Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

-

In Vitro Aldosterone Synthase Activity Assay

This assay measures the enzymatic activity of CYP11B2 in converting its substrates to products.

Objective: To determine the kinetic parameters of aldosterone synthase for the conversion of corticosterone to 18-OHB and aldosterone.

Materials:

-

Human adrenal carcinoma cell line (e.g., H295R) or cells transfected with CYP11B2 cDNA.[11]

-

Cell culture medium and supplements

-

Substrates: Corticosterone, this compound

-

Cofactors: NADPH

-

LC-MS/MS system for product quantification

Procedure:

-

Cell Culture and Treatment:

-

Culture H295R cells in appropriate medium until confluent.

-

Optionally, stimulate cells with agents like angiotensin II or potassium to upregulate CYP11B2 expression.

-

Wash the cells and incubate them with fresh medium containing the substrate (e.g., corticosterone) at various concentrations.

-

-

Incubation and Sample Collection:

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture medium.

-

-

Product Quantification:

-

Extract the steroids from the medium using liquid-liquid or solid-phase extraction.

-

Quantify the concentrations of 18-OHB and aldosterone using LC-MS/MS as described in Protocol 4.1.

-

-

Data Analysis:

-

Plot the reaction velocity (product formed per unit time) against the substrate concentration.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) using non-linear regression analysis.

-

Primary Adrenal Cell Culture for Steroidogenesis Studies

Primary cultures of adrenal cells provide a physiologically relevant model to study the regulation of aldosterone synthesis.

Objective: To isolate and culture primary adrenal zona glomerulosa cells to investigate the effects of secretagogues on 18-OHB and aldosterone production.

Materials:

-

Adrenal glands (e.g., from bovine or rodent sources)

-

Collagenase and DNase

-

Cell culture flasks and plates

-

Appropriate cell culture medium

Procedure:

-

Tissue Dissociation:

-

Obtain fresh adrenal glands and dissect the outer capsule (containing the zona glomerulosa).

-

Mince the tissue and digest it with a solution containing collagenase and DNase to obtain a single-cell suspension.

-

-

Cell Plating and Culture:

-

Filter the cell suspension to remove undigested tissue.

-

Plate the cells in culture flasks or plates at a desired density.

-

Culture the cells in a humidified incubator at 37°C and 5% CO2.[12]

-

-

Experimental Treatment:

-

After allowing the cells to adhere and recover, treat them with various stimuli such as angiotensin II, potassium, or potential inhibitors.

-

-

Analysis of Steroid Production:

-

Collect the culture medium at different time points.

-

Measure the concentrations of 18-OHB and aldosterone using LC-MS/MS or radioimmunoassay (RIA).

-

Regulation of Aldosterone Synthesis: Signaling Pathways

The synthesis of aldosterone is primarily regulated by angiotensin II and extracellular potassium concentration. These stimuli converge on signaling pathways that ultimately increase the expression and activity of aldosterone synthase.

Angiotensin II Signaling Pathway

Angiotensin II binds to its type 1 receptor (AT1R) on the surface of zona glomerulosa cells, initiating a cascade of intracellular events.

This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increased intracellular calcium activates calcium/calmodulin-dependent kinases (CaMKs). These kinases, in turn, phosphorylate transcription factors such as CREB (cAMP response element-binding protein), which promote the transcription of the CYP11B2 gene, thereby increasing the synthesis of aldosterone synthase.[13][14]

Potassium Signaling Pathway

Elevated extracellular potassium levels directly depolarize the plasma membrane of zona glomerulosa cells.

This depolarization opens voltage-gated calcium channels, leading to an influx of calcium into the cell.[1] The subsequent increase in intracellular calcium activates CaMKs, which, similar to the angiotensin II pathway, promotes the transcription of the CYP11B2 gene and stimulates aldosterone synthesis.[15][16]

Conclusion

This compound is an indispensable intermediate in the biosynthesis of aldosterone. Its formation and subsequent conversion to aldosterone are tightly regulated by aldosterone synthase under the control of the renin-angiotensin system and plasma potassium levels. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical pathway. A deeper understanding of the role of 18-OHB and the factors governing its metabolism will undoubtedly pave the way for the development of more targeted and effective therapies for aldosterone-related cardiovascular and renal diseases.

References

- 1. Minireview: Potassium Channels and Aldosterone Dysregulation: Is Primary Aldosteronism a Potassium Channelopathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 5. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 7. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mountsinai.org [mountsinai.org]

- 9. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Angiotensin II Regulation of Adrenocortical Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Aldosterone Biosynthesis by the Kir3.4 (KCNJ5) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minireview: Aldosterone Biosynthesis: Electrically Gated for Our Protection - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 18-Hydroxycorticosterone in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxycorticosterone (18-OHB) is a steroid hormone synthesized in the zona glomerulosa of the adrenal cortex. It serves as a crucial intermediate in the biosynthesis of aldosterone, the primary mineralocorticoid responsible for regulating electrolyte and water balance, and consequently, blood pressure. While 18-OHB itself possesses minimal intrinsic mineralocorticoid activity, its circulating levels provide valuable insights into the status of the renin-angiotensin-aldosterone system (RAAS) and are a key biomarker in the differential diagnosis of primary aldosteronism. This technical guide provides an in-depth overview of the physiological function of 18-OHB in steroidogenesis, its synthesis and regulation, and its clinical significance, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Biosynthesis and Regulation of this compound

The synthesis of 18-OHB is an integral part of the adrenal steroidogenic pathway. It is formed from its precursor, corticosterone, through the action of the enzyme aldosterone synthase, also known as CYP11B2.[1][2] This enzyme, located in the inner mitochondrial membrane of zona glomerulosa cells, catalyzes the final three steps in aldosterone synthesis: the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, the 18-hydroxylation of corticosterone to 18-OHB, and the subsequent 18-oxidation of 18-OHB to aldosterone.[3]

The regulation of 18-OHB synthesis is tightly linked to the regulation of aldosterone production. The primary stimuli for CYP11B2 expression and activity, and therefore 18-OHB synthesis, are angiotensin II and extracellular potassium levels. Adrenocorticotropic hormone (ACTH) also plays a role in stimulating its production.

Data Presentation

Table 1: Mineralocorticoid Receptor Affinity and Biological Activity of this compound and Related Steroids

| Steroid | Mineralocorticoid Receptor (MR) Affinity | EC50 for MR Activation | Mineralocorticoid Activity | Glucocorticoid Receptor (GR) Affinity |

| Aldosterone | High | 0.45 nM | Potent | Low |

| Cortisol | High | 20 nM | Weak | High |

| Corticosterone | High | - | Moderate | Moderate |

| 11-Deoxycorticosterone (DOC) | High | 0.30 nM | Potent | Low |

| This compound (18-OHB) | Low | 56.0 nM | Minimal/None Detected | Not significant |

| 18-Hydroxycortisol (18-OHF) | Very Low (0.02% of Aldosterone) | No MR activation | Undetectable | Low (0.1% of Dexamethasone) |

| 18-Oxocortisol (18-oxoF) | Low | 19.6 nM | Weak | Not significant |

Data compiled from multiple sources.[4][5][6][7]

Table 2: Circulating Levels of this compound in Health and Disease

| Condition | Plasma/Serum 18-OHB Levels | Notes |

| Normal Subjects | ||

| 8:00 AM (supine) | 4-21 ng/dL | Levels are influenced by posture and time of day. |

| 8:00 AM (upright) | 5–46 ng/dL | |

| Apparently Healthy (mixed) | 90.5–1040.6 pg/mL | Reference interval from a specific LC-MS/MS study.[8] |

| Primary Aldosteronism | ||

| Aldosterone-Producing Adenoma (APA) | Markedly elevated, often >100 ng/dL | A level ≥100 ng/dL is highly suggestive of an adenoma.[1] |

| Bilateral Adrenal Hyperplasia (BAH) | Moderately elevated, usually <100 ng/dL | Levels are typically lower than in APA. |

| Other Adrenal Disorders | ||

| Cushing's Syndrome | May be elevated | |

| Addison's Disease | Low | |

| Congenital 17α-hydroxylase deficiency | Elevated | |

| Congenital 21-hydroxylase deficiency (salt-losing) | Decreased |

Data compiled from multiple sources.[1][8]

Experimental Protocols

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high specificity and sensitivity for the quantification of 18-OHB in plasma or serum.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of plasma, add an internal standard (e.g., deuterated 18-OHB).

-

Precipitate proteins with a suitable solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein precipitate.

-

Load the supernatant onto an SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute 18-OHB with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[1][8][9][10]

2. Chromatographic Separation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column (e.g., C18 or PFP) is typically used for steroid separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the column and the analytes being separated.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte and mobile phase.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 18-OHB and its internal standard.[1][8][9][10]

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common immunoassay technique for quantifying 18-OHB, though it may be subject to cross-reactivity with other steroids.

1. Plate Coating:

-

Coat a 96-well microplate with a capture antibody specific for 18-OHB.

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).[11][12][13][14][15]

2. Standard and Sample Incubation:

-

Prepare a standard curve using known concentrations of 18-OHB.

-

Add standards and samples to the wells.

-

Add a fixed concentration of enzyme-conjugated 18-OHB (e.g., HRP-conjugated 18-OHB) to each well. This is a competitive assay format.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature.[11][12][13][14][15]

3. Detection:

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme (e.g., TMB for HRP).

-

Incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength using a microplate reader.[11][12][13][14][15]

4. Calculation:

-

The concentration of 18-OHB in the samples is inversely proportional to the absorbance and is determined by comparison to the standard curve.

Aldosterone Synthase (CYP11B2) Activity Assay

This assay measures the enzymatic activity of CYP11B2 by quantifying the conversion of a substrate to 18-OHB and/or aldosterone.

1. Enzyme Source:

-

Recombinant human CYP11B2 expressed in a suitable cell line (e.g., V79 Chinese hamster lung cells).

-

Alternatively, mitochondrial fractions isolated from adrenal tissue can be used.[16][17][18][19][20][21][22][23]

2. Reaction Mixture:

-

Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer) at a physiological pH.

-

Add the enzyme source.

-

Add the substrate, which is typically corticosterone.

-

Add a source of reducing equivalents, such as an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16][17][18][19][20][21][22][23]

3. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

4. Termination and Extraction:

-

Stop the reaction by adding a solvent such as ice-cold acetonitrile or by acidification.

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate or dichloromethane).

5. Quantification of Products:

-

The amounts of 18-OHB and aldosterone produced are quantified using LC-MS/MS or a validated immunoassay. The enzymatic activity is then calculated based on the amount of product formed per unit time per amount of enzyme.[16][17][18][19][20][21][22][23]

Signaling Pathways and Logical Relationships

Signaling Pathway for Angiotensin II-Stimulated 18-OHB Synthesis

Caption: Angiotensin II signaling cascade in adrenal glomerulosa cells.

Signaling Pathway for ACTH-Stimulated 18-OHB Synthesis

Caption: ACTH signaling cascade in adrenal glomerulosa cells.

Diagnostic Workflow for Primary Aldosteronism Incorporating 18-OHB Measurement

Caption: Diagnostic algorithm for primary aldosteronism.

Conclusion

This compound is a pivotal, albeit biologically weak, steroid in the context of aldosterone synthesis. Its production, catalyzed by aldosterone synthase, is a key indicator of zona glomerulosa activity. While not a potent mineralocorticoid itself, the quantification of 18-OHB is a valuable tool for researchers and clinicians in the investigation of adrenal disorders, particularly in the differential diagnosis of primary aldosteronism. The methodologies and pathways detailed in this guide provide a comprehensive resource for professionals in the fields of endocrinology, hypertension, and drug development, facilitating a deeper understanding of the intricate regulation of steroidogenesis and its clinical implications.

References

- 1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of 18,19-dihydroxydeoxycorticosterone and 18-hydroxy-19-nor-deoxycorticosterone to aldosterone receptor and their mineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the mineralocorticoid activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in Vitro triple screen model for human mineralocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor binding and biological activity of 18-hydroxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. Serum 18-hydroxycortisol in primary aldosteronism, hypertension, and normotensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zellx.de [zellx.de]

- 13. Corticosterone Competitive ELISA Kit (EIACORT) - Invitrogen [thermofisher.com]

- 14. abcam.com [abcam.com]

- 15. abcam.com [abcam.com]

- 16. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cusabio.com [cusabio.com]

- 21. ptglab.com [ptglab.com]

- 22. researchgate.net [researchgate.net]

- 23. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of 18-Hydroxycorticosterone and Corticosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 18-hydroxycorticosterone (18-OH-B) and its intricate relationship with corticosterone. We delve into the core aspects of their biosynthesis, physiological roles, and the enzymatic machinery that governs their production. This document is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of these critical steroid hormones.

Introduction

Corticosterone is a primary glucocorticoid in many species, playing a vital role in regulating metabolism, immune response, and stress. Its derivative, this compound, is a crucial intermediate in the biosynthesis of aldosterone, the principal mineralocorticoid responsible for maintaining electrolyte and water balance. The nuanced relationship between these two steroids, primarily orchestrated by the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), is of significant interest in both fundamental research and clinical medicine, particularly in the context of endocrine disorders such as primary aldosteronism and Cushing's syndrome.

Biosynthesis of Corticosterone and this compound

The synthesis of both corticosterone and 18-OH-B occurs in the adrenal cortex, originating from cholesterol. The pathway involves a series of enzymatic reactions, with the final steps distinguishing the production of these two steroids.

Key Enzymes:

-

CYP11B1 (11β-hydroxylase): Primarily found in the zona fasciculata of the adrenal cortex, this enzyme is responsible for the conversion of 11-deoxycorticosterone to corticosterone.[1][2]

-

CYP11B2 (Aldosterone synthase): Located in the zona glomerulosa, this enzyme catalyzes the conversion of corticosterone to this compound and subsequently to aldosterone.[1][2]

The differential expression and regulation of these two highly homologous enzymes are critical for the specific production of glucocorticoids and mineralocorticoids.

Fig. 1: Biosynthetic Pathway

Physiological Roles and Regulation

Corticosterone: As a glucocorticoid, corticosterone is integral to:

-

Metabolism: Regulates glucose, protein, and lipid metabolism.

-

Immune Function: Possesses potent anti-inflammatory and immunosuppressive properties.

-

Stress Response: A key component of the hypothalamic-pituitary-adrenal (HPA) axis, it is released in response to stress.

The secretion of corticosterone is primarily regulated by Adrenocorticotropic Hormone (ACTH) from the pituitary gland.

This compound: The primary role of 18-OH-B is as a precursor to aldosterone.[3] It has minimal intrinsic mineralocorticoid activity.[3] Its production is regulated by the renin-angiotensin-aldosterone system (RAAS), primarily through angiotensin II, and by plasma potassium levels.

Quantitative Data: Plasma Concentrations

The plasma concentrations of corticosterone and 18-OH-B can vary significantly depending on the physiological state and the presence of endocrine pathologies.

| Analyte | Condition | Plasma Concentration | Reference |

| This compound | Healthy Adults (Male) | 10.3 ± 4.2 ng/dL | [4] |

| Healthy Adults (Female, Follicular) | 12.4 ± 4.5 ng/dL | [4] | |

| Healthy Adults (Female, Luteal) | 13.8 ± 4.1 ng/dL | [4] | |

| Healthy Adults (Supine, 8:00 AM) | 4-21 ng/dL | [5] | |

| Healthy Adults (Upright, 8:00 AM) | 5−46 ng/dL | [5] | |

| Primary Aldosteronism (Adenoma) | Markedly elevated, often >100 ng/dL | [6][7] | |

| Primary Aldosteronism (Hyperplasia) | Elevated, but lower than in adenoma | [6][7] | |

| Cushing's Syndrome (Adrenal Hyperplasia/Carcinoma) | Often high | [4] | |

| Corticosterone | Healthy Adults | Variable, follows a diurnal rhythm | |

| Cushing's Syndrome | Generally elevated | [8] | |

| Addison's Disease | Significantly low | [4] |

Experimental Protocols

Accurate quantification of corticosterone and 18-OH-B is crucial for both research and clinical diagnostics. Below are detailed methodologies for commonly used techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid hormone analysis due to its high specificity and sensitivity.

Protocol for Simultaneous Quantification of 18-OH-B and Corticosterone:

-

Sample Preparation:

-

To 200 µL of plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).

-

Perform protein precipitation with acetonitrile.

-

Centrifuge and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid or ammonium formate, is commonly employed for optimal separation.

-

Flow Rate: Adjust according to the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Fig. 2: LC-MS/MS Workflow

Radioimmunoassay (RIA)

RIA is a sensitive method for quantifying hormones, though it can be susceptible to cross-reactivity.

Protocol for this compound RIA:

-

Sample Preparation:

-

Extract steroids from plasma using an organic solvent like dichloromethane.

-

Separate 18-OH-B from other cross-reacting steroids using column chromatography (e.g., Sephadex LH-20).[4]

-

-

Assay Procedure:

-

Incubate the extracted sample or standard with a specific antibody against 18-OH-B and a known amount of radiolabeled 18-OH-B (e.g., ¹²⁵I-labeled).

-

The unlabeled 18-OH-B in the sample competes with the radiolabeled 18-OH-B for binding to the antibody.

-

-

Separation and Counting:

-

Separate the antibody-bound fraction from the free fraction (e.g., using a second antibody or solid-phase coated tubes).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Quantification:

-

Generate a standard curve by plotting the radioactivity of the standards against their concentrations.

-

Determine the concentration of 18-OH-B in the samples from the standard curve.

-

Corticosterone Signaling Pathway

Corticosterone, like other glucocorticoids, exerts its effects primarily through intracellular glucocorticoid receptors (GR).

Fig. 3: Corticosterone Signaling

Upon binding corticosterone, the GR dissociates from a complex of heat shock proteins, dimerizes, and translocates to the nucleus.[9] In the nucleus, the activated GR binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes.[9] This genomic mechanism underlies most of the physiological effects of corticosterone.

Conclusion

The intricate relationship between this compound and corticosterone highlights the elegant specificity of steroid biosynthesis and function. Understanding their distinct and interconnected roles is paramount for advancing our knowledge of adrenal physiology and pathophysiology. The methodologies and data presented in this guide offer a robust framework for researchers and clinicians to explore these critical hormones further, paving the way for improved diagnostic strategies and therapeutic interventions for related endocrine disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Plasma concentrations of 18-hydroxy-11-deoxycorticosterone and this compound simultaneously measured in normal subjects and adrenocortical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Rupa Health [rupahealth.com]

- 6. The significance of elevated levels of plasma this compound in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. zerotofinals.com [zerotofinals.com]

- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Corticosterone to 18-Hydroxycorticosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of corticosterone to 18-hydroxycorticosterone, a critical step in the biosynthesis of aldosterone. The document details the primary enzyme responsible, aldosterone synthase (CYP11B2), its kinetic properties, and the intricate signaling pathways that regulate its expression and activity. Detailed experimental protocols for enzyme assays, recombinant protein production, and analytical quantification of steroid products are provided to facilitate further research and drug discovery efforts in this area.

Introduction

The conversion of corticosterone to this compound is a key hydroxylation reaction in the adrenal cortex, leading to the production of the potent mineralocorticoid, aldosterone. This process is exclusively catalyzed by the mitochondrial enzyme aldosterone synthase, encoded by the CYP11B2 gene.[1][2] Dysregulation of this enzymatic step is implicated in various cardiovascular diseases, including hypertension and heart failure, making aldosterone synthase a significant therapeutic target.[1][3] This guide offers an in-depth exploration of the core biochemical and molecular aspects of this conversion, intended to serve as a valuable resource for researchers and professionals in the field.

The Enzyme: Aldosterone Synthase (CYP11B2)

Aldosterone synthase, also known as steroid 18-hydroxylase or corticosterone 18-monooxygenase, is a member of the cytochrome P450 superfamily of enzymes.[1] It is primarily expressed in the zona glomerulosa of the adrenal cortex.[1] CYP11B2 is a multifunctional enzyme that catalyzes the final three steps in aldosterone biosynthesis: the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, the 18-hydroxylation of corticosterone to this compound, and the subsequent 18-oxidation of this compound to aldosterone.[2][4] The enzyme requires the presence of molecular oxygen and NADPH for its catalytic activity.

Enzymatic Reaction and Kinetics

The conversion of corticosterone to this compound is a monooxygenase reaction where a hydroxyl group is introduced at the C18 position of the steroid nucleus. The reaction requires electron transfer from NADPH, mediated by two electron carrier proteins: adrenodoxin reductase and adrenodoxin.[1]

Quantitative Data

| Substrate | Enzyme | Km (μM) | kcat (min-1) | Reference |

| 11-Deoxycorticosterone (for 11β,18-dihydroxylation to this compound) | CYP11B1 mutant | 40.5 | 0.65 | [5] |

| 11-Deoxycorticosterone | Wild-type Aldosterone Synthase (chimeric) | 1.163 | 36.98 (μM/24h) | [6] |

| 18-Hydroxydeoxycorticosterone | Aldosterone Synthase | 4.76 | Not Reported | [7] |

| Inhibitor | Enzyme | IC50 (nM) | Reference |

| Fadrozole | CYP11B2 | 59 | [8] |

| LCI699 | CYP11B2 | 0.7 | [9] |

| RO6836191 | CYP11B2 | 13 (Ki) | [9] |

| Compound 22 | Monkey CYP11B2 | 13 | [4] |

| MTO | CYP11B2 | Not Reported | [10] |

| IMTO | CYP11B2 | Not Reported | [10] |

| CDP2230 | CYP11B2 | Not Reported | [10] |

| Atractylenolide-I | CYP11B2 | ~10 µM | [11] |

Regulatory Signaling Pathways

The expression and activity of aldosterone synthase are tightly regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. Angiotensin II (Ang II) is the primary physiological stimulator of CYP11B2 transcription.[5][12]

The binding of Ang II to its type 1 receptor (AT1R) in zona glomerulosa cells initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations.[12] This increase in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC) and other kinases such as CaMK and Src, ultimately leads to the activation of several transcription factors.[5][12] These transcription factors, including CREB (cAMP response element-binding protein) and SF-1 (Steroidogenic Factor 1), bind to specific response elements in the promoter region of the CYP11B2 gene, enhancing its transcription.[13]

Experimental Protocols

Recombinant Human CYP11B2 Expression and Purification

This protocol describes a general workflow for the expression and purification of recombinant human CYP11B2 in E. coli.

Methodology:

-

Cloning: The full-length cDNA of human CYP11B2 is cloned into a suitable bacterial expression vector, such as the pET series, often with an N-terminal His-tag for purification.[14]

-

Transformation: The expression vector is transformed into a competent E. coli strain, like BL21(DE3).[14]

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[4]

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is applied to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed, and the protein is eluted with an imidazole gradient.[4]

-

Dialysis and Storage: The purified protein is dialyzed against a storage buffer and stored at -80°C.

Aldosterone Synthase In Vitro Activity Assay

This protocol outlines a method to measure the conversion of corticosterone to this compound using recombinant CYP11B2.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Recombinant human CYP11B2 (final concentration 0.1-0.5 µM)

-

Adrenodoxin (2-10 µM)

-

Adrenodoxin reductase (0.2-1 µM)

-

NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the substrate, corticosterone (dissolved in a suitable solvent like DMSO, final concentration ranging from 0.1 to 50 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ice-cold ethyl acetate or dichloromethane).

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Transfer the organic phase containing the steroids to a new tube.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for analysis (e.g., methanol/water).

Quantification of this compound by LC-MS/MS

This protocol provides a general procedure for the quantification of this compound from in vitro enzyme assays.

Methodology:

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate.[15][16]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.[2][17]

-

-

Quantification: A calibration curve is generated using known concentrations of this compound standards. The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.[15][18]

Conclusion

The enzymatic conversion of corticosterone to this compound by aldosterone synthase is a pivotal step in mineralocorticoid biosynthesis and a key target for therapeutic intervention in cardiovascular diseases. This technical guide has provided a detailed overview of the enzyme, its kinetics, regulation, and methodologies for its study. The provided protocols and data serve as a foundation for further research aimed at elucidating the precise mechanisms of this conversion and for the development of novel and selective inhibitors of aldosterone synthase.

References

- 1. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 2. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor this compound and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. Spatially restricted substrate-binding site of cortisol-synthesizing CYP11B1 limits multiple hydroxylations and hinders aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 15. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Regulation of 18-Hydroxycorticosterone Production by CYP11B2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxycorticosterone (18-OH-B) is a crucial intermediate in the biosynthesis of aldosterone, the primary mineralocorticoid in humans. The production of 18-OH-B from corticosterone is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene. This enzyme, a member of the cytochrome P450 family, is located in the inner mitochondrial membrane of the adrenal cortex's zona glomerulosa cells. The regulation of CYP11B2 activity and expression is a critical determinant of aldosterone levels and, consequently, plays a significant role in the control of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the mechanisms governing this compound production by CYP11B2, detailing the signaling pathways, experimental methodologies for its study, and quantitative data on its regulation.

The Synthesis Pathway of this compound

The biosynthesis of this compound is a key step in the conversion of 11-deoxycorticosterone to aldosterone. This process is exclusively mediated by CYP11B2 and involves two sequential hydroxylation reactions. First, CYP11B2 hydroxylates corticosterone at the 18-position to form this compound. Subsequently, the same enzyme catalyzes the oxidation of this compound to produce aldosterone.

Core Regulatory Pathways

The production of this compound is tightly controlled by several physiological stimuli, primarily the renin-angiotensin-aldosterone system (RAAS), plasma potassium levels, and to a lesser extent, adrenocorticotropic hormone (ACTH).

Angiotensin II

Angiotensin II (Ang II) is the principal physiological stimulator of aldosterone synthesis. Upon binding to its type 1 (AT1) receptor on zona glomerulosa cells, Ang II activates a signaling cascade that leads to increased CYP11B2 expression and activity. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation are key events that promote the transcription of the CYP11B2 gene.

dot

Potassium

Elevated extracellular potassium levels directly stimulate the depolarization of zona glomerulosa cell membranes. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration activates calcium-dependent signaling pathways that enhance CYP11B2 gene transcription and, consequently, this compound synthesis.[1]

dot

Adrenocorticotropic Hormone (ACTH)

While ACTH is the primary regulator of cortisol synthesis in the zona fasciculata, it has a more complex and less dominant role in aldosterone production. Acutely, ACTH can stimulate the production of this compound and aldosterone.[2] This stimulation is mediated through the melanocortin 2 receptor (MC2R) and the subsequent activation of the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.[3] However, chronic exposure to high levels of ACTH can lead to a paradoxical decrease in CYP11B2 expression and aldosterone synthesis.

Data Presentation

Quantitative Effects of Regulators on this compound and CYP11B2

The following tables summarize quantitative data on the effects of key regulators on this compound production and CYP11B2 expression, as reported in various in vitro and in vivo studies.

| Regulator | Model System | Concentration | Fold Change in 18-OH-B | Citation |

| Angiotensin II | Normal Human Subjects | 4 ng/kg/min | ~1.5-fold increase in plasma 18-OH-B | [4] |

| Angiotensin II | Normal Human Subjects | Infusion | Marked and comparable increases in plasma this compound and aldosterone | [5] |

| Potassium | Rat Adrenal Glomerulosa Cells | 5.9 mEq/liter | ~2.3-fold increase | [6] |

| ACTH | Rat Adrenal Glomerulosa Cells | 0.04 mU/ml | ~9.5-fold increase | [6] |

| ACTH | Human Adrenal Cells | 10 nM (48h) | ~4-60 fold increase in aldosterone and intermediates | [2] |

| Regulator | Model System | Concentration | Fold Change in CYP11B2 mRNA | Citation |

| Potassium | H295R Cells | 16 mmol/l (7 days) | Significant increase | [7] |

| Potassium | H295R Cells | Dose-dependent | Increased mRNA levels | [1] |

| Angiotensin II | Cultured Zona Glomerulosa Cells | Physiological levels | Increased mRNA levels | [8] |

Kinetic Parameters of CYP11B2

The enzymatic efficiency of CYP11B2 in converting corticosterone to this compound is characterized by its kinetic parameters.

| Substrate | Enzyme | Km (µM) | Vmax (µM/24h) | Citation |

| 11-Deoxycorticosterone | Wild-Type Aldosterone Synthase | 1.163 | 36.98 | [9] |

Inhibition of CYP11B2

The development of selective CYP11B2 inhibitors is an active area of research for the treatment of hypertension and heart failure.

| Inhibitor | IC50 for CYP11B2 | IC50 for CYP11B1 | Selectivity (CYP11B1/CYP11B2) | Citation |

| Epoxiconazole | 113 nM | 623 nM | ~5.5 | [10] |

| Compound 25 | 3.9 nM | - | 913 | [11] |

| RO6836191 | 13 nM (Ki) | >1300 nM (Ki) | >100 | [12] |

| CDP2230 | - | - | 15.8 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound regulation. The following sections outline key experimental protocols.

H295R Steroidogenesis Assay

The human NCI-H295R adrenocortical carcinoma cell line is a widely used in vitro model as it expresses all the key enzymes required for steroidogenesis.

Objective: To measure the production of this compound and other steroids in response to various stimuli or inhibitors.

Materials:

-

NCI-H295R cells (ATCC CRL-2128)

-

DMEM/F12 medium supplemented with serum and antibiotics

-

24-well or 96-well culture plates

-

Test compounds (e.g., Angiotensin II, Potassium Chloride, ACTH, or inhibitors)

-

Forskolin (positive control for steroidogenesis induction)

-

LC-MS/MS system for steroid quantification

Procedure:

-

Cell Culture: Culture H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified 5% CO2 incubator.

-

Plating: Seed cells into 24-well or 96-well plates and allow them to adhere and grow for 24-48 hours.

-

Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls and a positive control (e.g., forskolin).

-

Incubation: Incubate the cells with the test compounds for a specified period, typically 24 to 48 hours.

-

Sample Collection: Collect the cell culture supernatant for steroid analysis.

-

Steroid Quantification: Analyze the concentration of this compound and other steroids in the supernatant using a validated LC-MS/MS method.

-

Cell Viability: Assess cell viability in the treated wells to normalize steroid production data and rule out cytotoxicity-related effects.

dot

Measurement of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroids.

Objective: To quantify the concentration of this compound in biological samples (e.g., cell culture supernatant, plasma, urine).

Materials:

-

Biological sample

-

Internal standard (e.g., deuterated this compound)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and methanol/acetonitrile)

Procedure:

-

Sample Preparation: Spike the sample with the internal standard.

-

Extraction: Perform SPE or LLE to extract the steroids and remove interfering substances.

-

Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.

-

LC Separation: Inject the sample onto the LC system. The steroids are separated based on their physicochemical properties as they pass through the analytical column.

-

MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

-

Data Analysis: Generate a calibration curve using standards of known concentrations to determine the concentration of this compound in the unknown samples.

CYP11B2 Promoter Activity Assay

Luciferase reporter assays are commonly used to study the transcriptional regulation of the CYP11B2 gene.

Objective: To measure the activity of the CYP11B2 promoter in response to signaling molecules.

Materials:

-

Mammalian cell line (e.g., H295R)

-

Luciferase reporter plasmid containing the CYP11B2 promoter region upstream of the luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent

-

Test compounds

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Cell Plating: Plate cells in multi-well plates.

-

Transfection: Co-transfect the cells with the CYP11B2 promoter-luciferase plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After allowing for gene expression (typically 24 hours), treat the cells with the compounds of interest.

-

Incubation: Incubate for a period sufficient to induce a transcriptional response (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the activity of both luciferases using a luminometer and specific substrates.

-

Data Analysis: Normalize the firefly luciferase activity (from the CYP11B2 promoter) to the Renilla luciferase activity (control). Express the results as fold change relative to the vehicle-treated control.

Conclusion

The regulation of this compound production by CYP11B2 is a complex process involving intricate signaling pathways initiated by Angiotensin II, potassium, and ACTH. Understanding these regulatory mechanisms is fundamental for researchers in endocrinology and cardiovascular science, as well as for professionals in drug development targeting the renin-angiotensin-aldosterone system. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the pivotal role of CYP11B2 in health and disease.

References

- 1. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Adrenocorticotrophic Hormone on Steroid Metabolomic Profiles in Human Adrenal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ACTH and Other Hormones in the Regulation of Aldosterone Production in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Responsiveness of plasma this compound and aldosterone to angiotensin II or corticotropin in nonazotemic diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Response of aldosterone and this compound to angiotensin II in normal subjects and patients with essential hypertension, Conn's syndrome, and nontumorous hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The product of the CYP11B2 gene is required for aldosterone biosynthesis in the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

18-Hydroxycorticosterone: An In-depth Technical Guide for Adrenal Function Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Hydroxycorticosterone (18-OHB) is a steroid hormone produced by the adrenal cortex and a key intermediate in aldosterone synthesis. Its measurement provides valuable insights into adrenal function, particularly in the investigation of primary aldosteronism. This guide offers a comprehensive technical overview of 18-OHB as a biomarker, detailing its biosynthesis, regulation, clinical relevance, and analytical methodologies. It is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in the study of adrenal physiology and pathology.

Introduction

The adrenal glands are vital endocrine organs responsible for synthesizing a range of steroid hormones that regulate metabolism, immune function, blood pressure, and stress responses. This compound (18-OHB) is a mineralocorticoid precursor that has garnered significant interest as a biomarker for assessing the functionality of the adrenal cortex, especially in hypertensive disorders.[1] This document provides a detailed examination of its role and the technical considerations for its use in research and clinical settings.

Biosynthesis and Regulation of this compound

18-OHB is synthesized in the zona glomerulosa of the adrenal cortex.[1] It is derived from corticosterone through the action of the enzyme aldosterone synthase (CYP11B2).[1][2] This same enzyme then converts 18-OHB to aldosterone.[3]

Caption: Conversion of corticosterone to this compound and aldosterone.

The synthesis of 18-OHB is primarily regulated by the renin-angiotensin-aldosterone system (RAAS). Angiotensin II stimulates aldosterone synthase, leading to increased production of 18-OHB.[2]

This compound in Adrenal Function and Disease

Elevated levels of 18-OHB are particularly relevant in the context of primary aldosteronism (PA), a condition characterized by excessive aldosterone production.[1]

Differentiating Subtypes of Primary Aldosteronism

PA is most commonly caused by either a unilateral aldosterone-producing adenoma (APA) or bilateral adrenal hyperplasia (BAH).[1] Distinguishing between these subtypes is critical for determining the appropriate treatment. Several studies have shown that patients with APA tend to have significantly higher levels of 18-OHB compared to those with BAH.[1][4]

| Parameter | Aldosterone-Producing Adenoma (APA) | Bilateral Adrenal Hyperplasia (BAH) | Essential Hypertension |

| Serum 18-OHB | Markedly elevated | Moderately elevated or normal | Normal |

| Urinary 18-OHB | Significantly increased | Slightly elevated | Normal[5] |

| 18-OHB to Aldosterone Ratio | Generally lower in adrenal vein sampling from the adenoma side[6] | Higher than in APA | Not applicable |

Other Adrenal Conditions

Elevated 18-OHB has also been noted in other adrenal disorders, such as certain adrenal adenomas that may not be classic aldosteronomas but still cause hypertension.[7][8][9]

Experimental Protocols for this compound Measurement

Accurate and precise measurement of 18-OHB is crucial for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[10][11]

Sample Collection and Preparation

-

Specimen Type: Serum is the most common matrix, collected in a serum separator tube (SST).[12]

-

Processing: Serum should be separated from cells promptly after collection.[13]

-

Storage: Samples should be stored frozen to ensure stability.[12]

LC-MS/MS Method Outline

A typical LC-MS/MS workflow for 18-OHB quantification involves several key steps.

Caption: A generalized workflow for 18-OHB analysis by LC-MS/MS.

4.2.1. Extraction

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate steroids from the serum matrix.[10][14]

4.2.2. Chromatographic Separation

A reversed-phase C18 column is typically employed to separate 18-OHB from other structurally similar steroids.

4.2.3. Mass Spectrometric Detection

Tandem mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for high specificity.[15]